molecular formula C4H9Cl2N3 B2800625 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride CAS No. 2567498-20-6

1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride

Cat. No.: B2800625
CAS No.: 2567498-20-6
M. Wt: 173.06
InChI Key: HEFHQCFTJGKPMD-GXXYEPOPSA-N
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Preparation Methods

The preparation of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves several synthetic routes. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which subsequently reacts with acids to form the desired compound . Industrial production methods follow similar steps but are optimized for higher efficiency and lower costs.

Chemical Reactions Analysis

1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves its interaction with molecular targets and pathways. The deuterium substitution enhances its stability and reduces the rate of metabolic degradation, leading to prolonged activity in biological systems . This compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is unique due to its deuterium substitution, which provides distinct advantages in NMR spectroscopy and drug development. Similar compounds include:

These compounds share the common feature of deuterium substitution, but this compound is particularly valued for its applications in NMR spectroscopy and drug development.

Properties

IUPAC Name

1-(trideuteriomethyl)pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H/i1D3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFHQCFTJGKPMD-GXXYEPOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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